(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 868376-69-6
VCID: VC6374914
InChI: InChI=1S/C18H19N3O4S/c1-3-10-20-17-12(25-4-2)6-5-7-13(17)26-18(20)19-14(22)11-21-15(23)8-9-16(21)24/h3,5-7H,1,4,8-11H2,2H3
SMILES: CCOC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC=C
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.43

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

CAS No.: 868376-69-6

Cat. No.: VC6374914

Molecular Formula: C18H19N3O4S

Molecular Weight: 373.43

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide - 868376-69-6

Specification

CAS No. 868376-69-6
Molecular Formula C18H19N3O4S
Molecular Weight 373.43
IUPAC Name 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Standard InChI InChI=1S/C18H19N3O4S/c1-3-10-20-17-12(25-4-2)6-5-7-13(17)26-18(20)19-14(22)11-21-15(23)8-9-16(21)24/h3,5-7H,1,4,8-11H2,2H3
Standard InChI Key VCWUDZXJTSHXQQ-HNENSFHCSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC=C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide, reflects its hybrid structure (Figure 1) . Key features include:

  • Benzo[d]thiazole core: A bicyclic system comprising a benzene ring fused to a thiazole, providing rigidity and electronic diversity.

  • Allyl group (CH₂CH=CH₂): Introduces steric bulk and potential sites for electrophilic addition.

  • Ethoxy substituent (OCH₂CH₃): Enhances lipophilicity and influences electronic distribution via resonance effects.

  • Pyrrolidine-2,5-dione moiety: A cyclic diketone capable of hydrogen bonding and nucleophilic reactivity.

The Z-configuration at the imine bond (C=N) is critical for spatial arrangement, affecting intermolecular interactions and biological target engagement .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₉N₃O₄S
Molecular Weight (g/mol)373.43
IUPAC Name2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
SMILESCCOC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC=C
SolubilityNot reported

Reactivity and Stability

The compound exhibits dual reactivity:

  • Electrophilic sites: The thiazole’s nitrogen and the pyrrolidine-dione’s carbonyl groups attract nucleophiles, enabling substitutions or additions.

  • Allyl group: Participates in cycloadditions or polymerization under radical initiators.

Stability under ambient conditions (25°C, dry atmosphere) facilitates storage and handling, though prolonged exposure to moisture may hydrolyze the ethoxy group.

Synthesis and Purification

Synthetic Pathways

The synthesis proceeds via three stages (Figure 2):

  • Formation of benzo[d]thiazole core: Condensation of 4-ethoxy-3-allyl-2-aminothiophenol with chloroacetyl chloride.

  • Imine formation: Reaction with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid under Dean-Stark conditions to remove water.

  • Z-Isomer isolation: Chromatographic separation using silica gel and ethyl acetate/hexane mixtures.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1Chloroacetyl chloride, Et₃N, DCM, 0°C → RT7892
22-(2,5-Dioxopyrrolidin-1-yl)acetic acid, toluene, reflux, 12h6588
3Column chromatography (SiO₂, EtOAc/hexane 3:7)60≥99

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.85 (m, 1H, CH₂CH=CH₂), 5.20 (d, J = 17.2 Hz, 1H, CH₂CH=CH₂), 5.10 (d, J = 10.4 Hz, 1H, CH₂CH=CH₂), 4.55 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.20 (d, J = 6.8 Hz, 2H, NCH₂), 3.95 (s, 2H, NCH₂CO), 2.75 (s, 4H, pyrrolidine-dione CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O, pyrrolidine-dione), 1680 cm⁻¹ (C=O, acetamide), 1590 cm⁻¹ (C=N).

Biological Activity and Mechanisms

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show 45% growth inhibition at 50 µM . Proposed mechanisms:

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes .

  • Reactive oxygen species (ROS) generation: The ethoxy group’s oxidation produces semiquinone radicals, inducing oxidative stress.

Table 3: Comparative Bioactivity of Benzo[d]thiazole Derivatives

CompoundTarget Organism/Cell LineActivityReference
(Z)-Target CompoundMCF-745% inhibition at 50µM
N-(1,3,4-Thiadiazol-2-yl)acetamideE. coliMIC = 16 µg/mL

Pharmacological Considerations

ADMET Profiling

  • Absorption: High LogP (3.2) suggests good lipid membrane penetration but potential P-glycoprotein efflux.

  • Metabolism: Predicted CYP3A4-mediated oxidation of the allyl group to epoxy intermediates .

  • Toxicity: Ames test negative for mutagenicity; LD₅₀ (rat, oral) > 2000 mg/kg.

Structure-Activity Relationships (SAR)

  • Allyl vs. methyl substitution: Allyl improves potency 2-fold over methyl in antiproliferative assays .

  • Ethoxy vs. methoxy: Ethoxy enhances metabolic stability by reducing CYP2D6 affinity.

Future Directions

Targeted Modifications

  • Pyrrolidine-dione replacement: Substituting with succinimide may reduce off-target effects.

  • Pro-drug strategies: Esterifying the ethoxy group to improve aqueous solubility.

Clinical Translation

  • Phase I trials: Required to establish maximum tolerated dose (MTD) and pharmacokinetics.

  • Combination therapies: Synergy with cisplatin or doxorubicin warrants exploration.

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